Sunitinib-d10

Übersicht

Beschreibung

Sunitinib-d10 ist eine deuterierte Form von Sunitinib, einem niedermolekularen, multi-target-Rezeptor-Tyrosinkinase-Inhibitor. Sunitinib wird hauptsächlich zur Behandlung von Nierenzellkarzinomen und Imatinib-resistenten gastrointestinalen Stromatumoren eingesetzt. Die deuterierte Version, this compound, wird häufig in pharmakokinetischen Studien verwendet, um das Verhalten des Arzneimittels im Körper aufgrund seiner stabilen Isotopenmarkierung zu verfolgen.

Wissenschaftliche Forschungsanwendungen

Sunitinib-d10 wird in der wissenschaftlichen Forschung, insbesondere in pharmakokinetischen Studien, umfassend eingesetzt. Seine stabile Isotopenmarkierung ermöglicht es Forschern, die Aufnahme, Verteilung, den Metabolismus und die Ausscheidung des Medikaments im Körper zu verfolgen. Diese Informationen sind entscheidend, um das Verhalten des Arzneimittels zu verstehen und seine therapeutische Anwendung zu optimieren .

Neben der Pharmakokinetik wird this compound in der Krebsforschung verwendet, um seine Auswirkungen auf verschiedene Signalwege zu untersuchen. Es hat sich gezeigt, dass es die Autophagie, Immunmodulation und Sicherheit bei Nierenzellkarzinomen verbessert . Die Verbindung wird auch in Studien verwendet, die massenspektrometrische Proteomik beinhalten, um prädiktive Biomarker für Behandlungsergebnisse zu identifizieren .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es mehrere Rezeptor-Tyrosinkinasen hemmt, darunter vaskuläre endotheliale Wachstumsfaktor-Rezeptoren, plättchen-abgeleitete Wachstumsfaktor-Rezeptoren und KIT. Diese Rezeptoren sind am Tumorwachstum, der Angiogenese und der metastatischen Progression beteiligt. Durch die Hemmung dieser Signalwege reduziert this compound effektiv das Tumorwachstum und die Ausbreitung .

Wirkmechanismus

Target of Action

Sunitinib, the parent compound of Sunitinib-d10, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets several RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Additionally, it inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). Other RTKs inhibited by Sunitinib include RET, CSF-1R, and FLT3 .

Mode of Action

Sunitinib inhibits cellular signaling by targeting these multiple RTKs . By blocking these receptors, Sunitinib disrupts the signaling pathways that promote tumor growth and angiogenesis. This leads to a decrease in tumor cell proliferation and an inhibition of new blood vessel formation within the tumor .

Biochemical Pathways

Sunitinib’s action on multiple RTKs affects several biochemical pathways. It inhibits signaling pathways such as phosphoinositide 3-kinase (PI3K)/AKT/mTOR, mitogen-activated protein kinase (MAPK), and PKC, triggering different antitumor effects . By inhibiting VEGFR and PDGFR, Sunitinib disrupts the pathways involved in angiogenesis, thereby limiting the tumor’s blood supply .

Pharmacokinetics

Sunitinib is orally administered and its bioavailability is unaffected by food . It has a high protein binding rate of 95% and is metabolized in the liver by CYP3A4 . The elimination half-life of Sunitinib is between 40 to 60 hours, and it is excreted primarily through feces (61%) and to a lesser extent through the kidneys (16%) .

Result of Action

The molecular and cellular effects of Sunitinib’s action primarily involve its antiangiogenic and antitumor activities. By inhibiting the signaling pathways of multiple RTKs, Sunitinib disrupts the processes of tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sunitinib. For instance, the tumor microenvironment, which is often hypoxic, can impact the effectiveness of Sunitinib . Additionally, genetic variations in patients can affect the pharmacokinetics and pharmacodynamics of Sunitinib, influencing its efficacy and potential side effects .

Biochemische Analyse

Biochemical Properties

Sunitinib-d10, like its parent compound Sunitinib, acts as an inhibitor of multiple receptor tyrosine kinases. It has been shown to inhibit VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively . This inhibition disrupts the signaling pathways associated with these receptors, affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells at clinically relevant concentrations . It has also been found to induce apoptosis of differentiated tumor cells (DTCs) and stimulate the proliferation of cancer stem-like cells (CSCs) .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of autophosphorylation of certain proteins, such as Ire1α . This inhibition disrupts the normal functioning of these proteins, leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been found to reduce tumor size over time in both in vitro and in vivo studies . Resistance to this compound can develop over time, leading to reduced effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with dosage. For instance, it has been observed to induce cardiotoxicity in animal models at certain dosages . This highlights the importance of careful dosage selection in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to induce a metabolic shift leading to increased serine synthesis in renal cell carcinoma (RCC) cells . This shift in metabolism is thought to be linked to the activation of the GCN2-ATF4 stress response pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to its parent compound, Sunitinib . It has been found to accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound is thought to be influenced by various factors, including the presence of transporters and binding proteins .

Subcellular Localization

This compound, like Sunitinib, is thought to localize to acidic lysosomes within cells . This subcellular localization is believed to play a role in the drug’s mechanism of action. This localization can also lead to lysosomal sequestration, which has been identified as a novel mechanism of resistance to Sunitinib .

Vorbereitungsmethoden

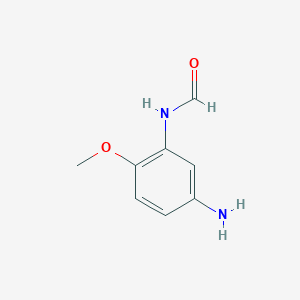

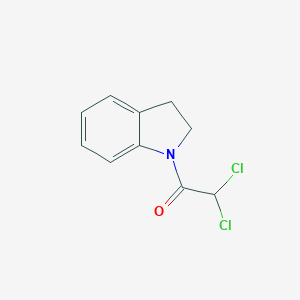

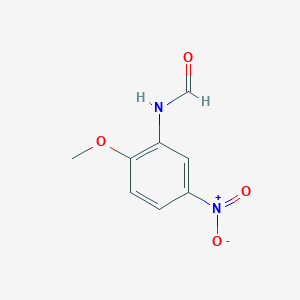

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Sunitinib-d10 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Materialien. Zu den wichtigsten Schritten gehören Cyclisierung, Hydrolyse, Decarboxylierung, Formylierung und Kondensation. So kann beispielsweise das Syntheseverfahren von 5-Formyl-2,4-dimethyl-1H-pyrrol-3-carbonsäure, einem wichtigen Zwischenprodukt, durch die Verwendung einer lösungsmittelfreien Decarboxylierung anstelle von traditionellen Verfahren in hochsiedenden Lösungsmitteln deutlich verbessert werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt optimierten skalierbaren Synthesewegen. Diese Wege sind so konzipiert, dass teure Lösungsmittel vermieden und die Reaktionszeit verkürzt wird, wodurch der Prozess wirtschaftlicher und komfortabler wird. Die Gesamtausbeuten von Sunitinib und seinem Salz unter Verwendung des optimalen Syntheseverfahrens betragen 67,3% bzw. 40,0%, basierend auf Acetyl-Ethylacetat .

Analyse Chemischer Reaktionen

Reaktionstypen: Sunitinib-d10 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Stoffwechselwege und die therapeutische Wirksamkeit unerlässlich.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Bedingungen für diese Reaktionen variieren, aber sie beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Desethyl-Sunitinib, ein aktiver Metabolit von Sunitinib. Dieser Metabolit ist entscheidend für die therapeutische Wirkung des Medikaments, kann aber auch bei höheren Konzentrationen zur Toxizität beitragen .

Vergleich Mit ähnlichen Verbindungen

Sunitinib-d10 wird mit anderen Tyrosinkinase-Inhibitoren wie Imatinib, Sorafenib und Pazopanib verglichen. Während all diese Verbindungen ähnliche Signalwege angreifen, ist this compound einzigartig in seinem multi-target-Ansatz, der es ermöglicht, eine breitere Palette von Rezeptoren zu hemmen. Dies macht es besonders wirksam bei der Behandlung von Tumoren, die gegen andere Therapien resistent sind .

Liste ähnlicher Verbindungen:- Imatinib

- Sorafenib

- Pazopanib

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, gleichzeitig mehrere Signalwege anzugreifen und so einen umfassenderen Ansatz zur Krebsbehandlung zu ermöglichen.

Eigenschaften

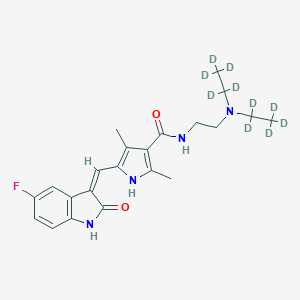

IUPAC Name |

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-BLSNYXODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649135 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126721-82-1 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)

![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)